molecular formula C15H22N2O3S2 B4596575 3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide

3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide

Cat. No.: B4596575
M. Wt: 342.5 g/mol
InChI Key: BTMZVOBOIMNRCM-UHFFFAOYSA-N
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Description

3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10718492 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Decomposition

Research by Zhou and Moore (1994) on sulfamethoxazole, a compound structurally similar to "3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide," highlights the photochemical decomposition process in acidic aqueous solutions. This study provides valuable insights into the stability and degradation pathways of sulfonamide compounds under light exposure, which is crucial for understanding their environmental fate and designing stable pharmaceuticals and chemicals (Wei Zhou & D. Moore, 1994).

Crystal Structures

The work by Chumakov et al. (2006) on the crystal structures of condensation products of 3,5-dibromosalicylic aldehyde with various sulfonamides, including structures similar to the compound of interest, showcases the diversity in molecular geometry and intermolecular interactions. These findings are vital for understanding the physicochemical properties and potential applications of these compounds in materials science and drug design (Y. Chumakov et al., 2006).

Oxidative Cross-Coupling Reactions

Miura et al. (1998) explored the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air. This study demonstrates the potential of sulfonamides in facilitating the formation of complex organic structures, which is crucial for synthetic organic chemistry and the development of pharmaceuticals and agrochemicals (M. Miura et al., 1998).

Structural Reorganization

Research by Nedolya et al. (2014) on the structural reorganization of sulfanyl-substituted azatrienes into 2-thiazoline derivatives highlights the dynamic nature of these compounds under specific conditions. This study is relevant for understanding the chemical behavior of sulfonamide-based compounds and their potential applications in creating novel organic molecules with unique properties (N. Nedolya et al., 2014).

Properties

IUPAC Name

3-(azepane-1-carbonyl)-N-methyl-4-methylsulfanylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-16-22(19,20)12-7-8-14(21-2)13(11-12)15(18)17-9-5-3-4-6-10-17/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMZVOBOIMNRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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